molecular formula C16H9Cl2NOS2 B11672195 (5E)-5-(2,6-dichlorobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(2,6-dichlorobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11672195
M. Wt: 366.3 g/mol
InChI Key: VLFCTNKJWYUWBG-NTEUORMPSA-N
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Description

(5E)-5-(2,6-dichlorobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound known for its diverse applications in scientific research This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2,6-dichlorobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,6-dichlorobenzaldehyde with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2,6-dichlorobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzylidene moiety, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

(5E)-5-(2,6-dichlorobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5E)-5-(2,6-dichlorobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-(2,6-dichlorobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its thiazolidinone core, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H9Cl2NOS2

Molecular Weight

366.3 g/mol

IUPAC Name

(5E)-5-[(2,6-dichlorophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H9Cl2NOS2/c17-12-7-4-8-13(18)11(12)9-14-15(20)19(16(21)22-14)10-5-2-1-3-6-10/h1-9H/b14-9+

InChI Key

VLFCTNKJWYUWBG-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC=C3Cl)Cl)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S

Origin of Product

United States

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